molecular formula C18H21ClN2O3S2 B2513742 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide CAS No. 1097625-39-2

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide

Cat. No.: B2513742
CAS No.: 1097625-39-2
M. Wt: 412.95
InChI Key: RHOISCTUOSJBCT-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,5-dimethylphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis of Biologically Active Derivatives : A study by Khalid et al. (2013) focused on the synthesis of biologically active O-substituted derivatives of a similar sulfonamide, demonstrating potential activity against enzymes like lipoxygenase (LOX) and cholinesterases (AChE and BChE), suggesting applications in designing inhibitors for these enzymes (Khalid et al., 2013).

  • Cannabinoid Receptor Antagonists : Shim et al. (2002) explored the molecular interactions of a piperidine derivative with the CB1 cannabinoid receptor, providing a foundation for the development of antagonists for therapeutic use (Shim et al., 2002).

  • Allosteric Modulators for CB1 Receptor : Khurana et al. (2014) identified key structural requirements for indole-2-carboxamides as allosteric modulators of the CB1 receptor, indicating the role of piperidine derivatives in enhancing receptor binding affinity (Khurana et al., 2014).

Organic Synthesis and Antibacterial Activity

  • New Heterocyclic Derivatives for Alzheimer’s Disease : Rehman et al. (2018) synthesized N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer's disease, showcasing the utility of such compounds in addressing neurodegenerative diseases (Rehman et al., 2018).

  • Antibacterial Agents : Ajani et al. (2013) investigated the synthesis and antibacterial activity of N,N-diethyl amide bearing sulfonamides, highlighting their potent antibacterial properties against organisms like Escherichia coli and Staphylococcus aureus (Ajani et al., 2013).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2,5-dimethylphenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-12-6-7-13(2)14(11-12)20-18(22)15-5-3-4-10-21(15)26(23,24)17-9-8-16(19)25-17/h6-9,11,15H,3-5,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOISCTUOSJBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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